Cas no 1346604-36-1 (N-Acetyl Glyphosate-d3)
N-Acetyl Glyphosate-d3 Chemical and Physical Properties
Names and Identifiers
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- N-Acetyl Glyphosate-d3
- 2-[phosphonomethyl-(2,2,2-trideuterioacetyl)amino]acetic acid
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- Inchi: 1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12)/i1D3
- InChI Key: BFECXRMSKVFCNB-FIBGUPNXSA-N
- SMILES: P(CN(C(C([2H])([2H])[2H])=O)CC(=O)O)(=O)(O)O
Computed Properties
- Exact Mass: 214.04300
Experimental Properties
- PSA: 124.95000
- LogP: -0.94530
N-Acetyl Glyphosate-d3 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A178248-2.5mg |
N-Acetyl Glyphosate-d3 |
1346604-36-1 | 2.5mg |
$ 253.00 | 2023-09-09 | ||
| TRC | A178248-25mg |
N-Acetyl Glyphosate-d3 |
1346604-36-1 | 25mg |
$ 1958.00 | 2023-09-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N874549-50mg |
N-Acetyl Glyphosate-d3 |
1346604-36-1 | BR | 50mg |
¥1,764.00 | 2022-10-10 | |
| A2B Chem LLC | AE39318-2.5mg |
N-Acetyl Glyphosate-d3 |
1346604-36-1 | 2.5mg |
$366.00 | 2024-04-20 | ||
| A2B Chem LLC | AE39318-25mg |
N-Acetyl Glyphosate-d3 |
1346604-36-1 | 25mg |
$2022.00 | 2024-04-20 |
N-Acetyl Glyphosate-d3 Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on N-Acetyl Glyphosate-d3
Research Brief on N-Acetyl Glyphosate-d3 (CAS: 1346604-36-1): Recent Advances and Applications
N-Acetyl Glyphosate-d3 (CAS: 1346604-36-1) is a deuterated analog of the widely used herbicide glyphosate, serving as a critical internal standard in analytical chemistry and environmental monitoring. Recent studies have highlighted its utility in improving the accuracy and sensitivity of mass spectrometry-based detection methods, particularly in the quantification of glyphosate residues in complex matrices such as agricultural products, water, and biological samples. This research brief synthesizes the latest findings on the synthesis, applications, and mechanistic insights of N-Acetyl Glyphosate-d3, offering a comprehensive overview for researchers in the agrochemical and biomedical fields.
The synthesis of N-Acetyl Glyphosate-d3 involves the selective deuteration of the acetylated glyphosate molecule, a process that has been optimized in recent years to achieve high isotopic purity (>98%) and yield. A 2023 study published in the Journal of Agricultural and Food Chemistry detailed a novel catalytic deuteration method using palladium-on-carbon (Pd/C) under mild conditions, significantly reducing production costs while maintaining reproducibility. This advancement addresses previous challenges in scaling up deuterated standards for commercial use.
In analytical applications, N-Acetyl Glyphosate-d3 has emerged as a gold-standard reference material for LC-MS/MS workflows. Research from the Environmental Science & Technology (2024) demonstrated its effectiveness in correcting matrix effects during glyphosate analysis in urine samples, achieving a detection limit of 0.01 ppb with <5% coefficient of variation. The deuterated analog's structural stability under ionization conditions and its co-elution with native glyphosate make it indispensable for high-throughput environmental monitoring programs.
Beyond environmental analysis, recent pharmacological studies have explored the metabolic pathways of N-Acetyl Glyphosate-d3 in mammalian systems. A groundbreaking 2024 Chemical Research in Toxicology paper revealed that the acetylated form exhibits distinct pharmacokinetics compared to glyphosate, with prolonged plasma half-life (t1/2 = 8.2 h vs. 3.1 h) and altered renal clearance patterns. These findings have prompted reevaluation of glyphosate's metabolic fate in toxicological risk assessments.
The compound has also facilitated breakthroughs in understanding glyphosate's mechanism of action. By using N-Acetyl Glyphosate-d3 as a tracer, researchers at the University of California (2024) successfully mapped the herbicide's interaction with EPSP synthase at atomic resolution through cryo-EM, revealing previously unidentified allosteric binding sites. This structural biology approach opens new avenues for designing next-generation herbicides with reduced off-target effects.
Quality control protocols for N-Acetyl Glyphosate-d3 have seen significant refinement, as documented in the 2023 Analytical and Bioanalytical Chemistry guidelines. Current best practices recommend rigorous testing for isotopic exchange stability (particularly at the deuterated methylene groups), residual solvent content (<0.1% DMSO), and chromatographic purity (>99.5%). These standards ensure reliable performance across diverse laboratory applications.
Looking forward, the development of N-Acetyl Glyphosate-d3 exemplifies how deuterated analogs continue to transform chemical analysis in regulatory science. With glyphosate regulations tightening globally (e.g., EU MRL reductions to 0.01 mg/kg in 2025), the demand for this reference standard is projected to grow at 12% CAGR through 2030. Ongoing research focuses on expanding its applications to novel matrices like airborne particulate matter and developing multiplexed detection panels with other agrochemical metabolites.
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